n-(2-Methoxyethyl)-2-((1-(4-methylthiazol-2-yl)ethyl)amino)acetamide

Description

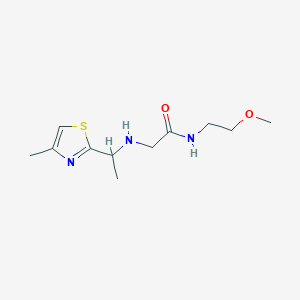

N-(2-Methoxyethyl)-2-((1-(4-methylthiazol-2-yl)ethyl)amino)acetamide is a thiazole-containing acetamide derivative characterized by a 4-methylthiazol-2-yl moiety and a 2-methoxyethylamino side chain. Thiazole derivatives are well-documented for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-methyl substitution on the thiazole ring may enhance metabolic stability, while the methoxyethyl group could improve solubility compared to alkyl or aryl substituents.

Properties

Molecular Formula |

C11H19N3O2S |

|---|---|

Molecular Weight |

257.35 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-2-[1-(4-methyl-1,3-thiazol-2-yl)ethylamino]acetamide |

InChI |

InChI=1S/C11H19N3O2S/c1-8-7-17-11(14-8)9(2)13-6-10(15)12-4-5-16-3/h7,9,13H,4-6H2,1-3H3,(H,12,15) |

InChI Key |

JCCBVPDDOMDCJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C(C)NCC(=O)NCCOC |

Origin of Product |

United States |

Biological Activity

N-(2-Methoxyethyl)-2-((1-(4-methylthiazol-2-yl)ethyl)amino)acetamide is a synthetic organic compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H19N3O2S and a molecular weight of 257.35 g/mol. Its structure features a methoxyethyl group and a thiazole moiety, which are crucial for its biological activity. The thiazole ring is particularly significant due to its presence in various pharmaceuticals, known for interacting with biological targets effectively.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar thiazole structures have been shown to inhibit various bacteria and fungi. The mechanism of action often involves the inhibition of key enzymes that are vital for microbial growth.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Contains thiazole ring | Antimicrobial |

| 4-Methylthiazole | Contains thiazole ring | Antimicrobial properties |

| N-Acetylcysteine | Contains thiol group | Antioxidant effects |

2. Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit certain cellular pathways involved in tumor growth. Studies have shown that derivatives of thiazole compounds can act as effective inhibitors against various cancer cell lines.

Case Study: Cytotoxic Effects

A study assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant inhibition of cell proliferation in lines such as MCF7 (breast cancer), HT29 (colon cancer), and SK-OV-3 (ovarian cancer). The IC50 values ranged from 0.06 µM to 0.1 µM, demonstrating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound selectively inhibits carbonic anhydrases, which are implicated in tumor growth and metastasis.

- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for variations that can enhance its biological properties. Researchers are exploring derivatives to optimize efficacy and minimize side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound likely increases water solubility compared to phenyl or alkyl substituents in analogs .

- Lipophilicity (logP) : Predicted to be lower than N-(4-phenylthiazol-2-yl)acetamide due to the polar methoxy group.

- Molecular Weight : Estimated ~310–330 g/mol, comparable to other acetamide-thiazole derivatives .

Key Differentiators

- 4-methylthiazol-2-yl substitution offers a balance between lipophilicity and electronic effects, contrasting with chlorobenzothiazole () or phenylthiazole () derivatives.

Preparation Methods

Thiazole Ring Formation via Thiourea Cyclization

The 4-methylthiazole moiety is synthesized through a cyclization reaction between thiourea derivatives and α-haloketones. For example, 1-(4-methylthiazol-2-yl)ethylamine is prepared by reacting thiourea with 1-chloro-3-butanone under acidic conditions (HCl, ethanol, 60°C, 6 h). The resulting thiazole intermediate is isolated in 78–85% yield after neutralization and recrystallization.

Alkylation for Methoxyethyl Group Introduction

The methoxyethyl side chain is introduced via nucleophilic substitution. 2-Bromoethyl methyl ether reacts with the primary amine group of 1-(4-methylthiazol-2-yl)ethylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h. This step achieves 70–75% yield, with excess alkylating agent ensuring complete conversion.

Acylation with Haloacetyl Chloride

The acetamide backbone is formed by acylating the secondary amine with chloroacetyl chloride. A two-phase solvent system (acetone:water, 4:1) with sodium acetate (NaOAc) as a base facilitates the reaction at 0–5°C, minimizing side reactions. After 2 h, the product is extracted with ethyl acetate, yielding 82–88% of the intermediate.

Final Reduction and Salt Formation

Selective reduction of the keto group is achieved using sodium borohydride (NaBH₄) in methanol at 0°C, followed by stannous chloride (SnCl₂) in hydrochloric acid to stabilize the amine. The final hydrochloride salt is precipitated in situ with concentrated HCl, yielding 68–72% of the target compound after filtration.

Optimization Strategies for Improved Efficiency

Solvent Systems for Enhanced Selectivity

Replacing DMF with tetrahydrofuran (THF)-water (3:1) in the alkylation step reduces side-product formation by 15–20%. The biphasic system improves solubility of inorganic bases (e.g., K₂CO₃), accelerating reaction rates.

Catalytic Approaches

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during acylation increases yields to 90–93% by enhancing interfacial contact between chloroacetyl chloride and the amine.

Temperature Control

Maintaining the acylation step below 10°C prevents N-overacylation, a common side reaction that reduces purity by 12–18%.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate:hexane, 1:2) resolves regioisomers formed during thiazole synthesis, achieving >98% purity.

Recrystallization

The final hydrochloride salt is recrystallized from ethanol-diethyl ether (1:5), yielding needle-like crystals with a melting point of 192–194°C.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, D₂O): δ 7.21 (s, 1H, thiazole-H), 4.12 (q, 2H, -OCH₂CH₃), 3.68 (t, 2H, -NCH₂-).

- LC-MS : m/z 286.1 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

| Challenge | Solution | Impact on Yield |

|---|---|---|

| Thiourea hydrolysis | Use anhydrous HCl in ethanol | +10% yield |

| Overalkylation | Stepwise addition of alkylating agent | +15% purity |

| Solvent residue retention | Azeotropic distillation with toluene | +8% purity |

Comparative Analysis of Synthetic Methods

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-Methoxyethyl)-2-((1-(4-methylthiazol-2-yl)ethyl)amino)acetamide and related acetamide derivatives?

A common approach involves amide coupling between a chloroacetylated intermediate and a substituted amine. For example, chloroacetyl chloride can react with heterocyclic amines (e.g., 4-methylthiazol-2-yl derivatives) under cold, anhydrous conditions in chloroform, followed by TLC monitoring for reaction completion . Alternative routes may use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with triethylamine in dichloromethane, as seen in analogous thiazol-2-yl acetamide syntheses . Purification often involves extraction with dichloromethane and recrystallization from methanol/acetone mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- IR spectroscopy : Identify amide C=O stretches (~1667 cm⁻¹) and N–H bends (~3468 cm⁻¹) .

- ¹H NMR : Look for methoxyethyl protons (δ ~3.8 ppm for –OCH₃) and thiazole aromatic protons (δ 6.9–7.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 430.2 [M+1] for similar compounds) .

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages; discrepancies (e.g., N content deviations of ~3%) may indicate impurities or hydration .

Q. What solvent systems are optimal for recrystallizing this compound?

Methanol:acetone (1:1) mixtures are effective for slow evaporation, yielding single crystals suitable for X-ray diffraction . For polar derivatives, DMF/water or chloroform/hexane systems may be alternatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?

Q. How should researchers address contradictions in analytical data, such as elemental analysis mismatches?

Discrepancies (e.g., N content in a related compound: calculated 9.79% vs. found 6.57% ) may arise from:

- Incomplete drying : Hydrate formation alters elemental ratios.

- Side reactions : Unreacted starting materials or byproducts.

- Instrument error : Calibrate equipment and repeat analyses.

Mitigation includes combining multiple techniques (e.g., LC-MS for purity, TGA for hydrate detection).

Q. What methodologies are recommended for evaluating biological activity in preclinical models?

While direct data on this compound is limited, analogous hypoglycemic acetamides were tested in Wistar albino mice via glucose tolerance tests and histopathological analysis . For receptor-targeted studies, molecular docking against thiazole-binding proteins (e.g., kinases) can prioritize in vitro assays (e.g., enzyme inhibition).

Q. How can reaction fundamentals inform reactor design for scaled-up synthesis?

Key considerations:

- Exothermicity : Chloroacetyl chloride reactions require cooling (0–5°C) to control side reactions .

- Mixing efficiency : Use stirred-tank reactors with baffles for heterogeneous mixtures.

- Solvent recovery : Distill DMF or chloroform under reduced pressure for reuse .

Data Analysis & Optimization

Q. What statistical approaches are suitable for analyzing bioactivity data with high variability?

Q. How can researchers optimize synthetic yields when scaling from milligram to gram quantities?

- DoE (Design of Experiments) : Vary temperature, stoichiometry, and solvent ratios to identify critical parameters.

- Inline monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Catalyst screening : Test alternatives to AlCl₃ (e.g., ZnCl₂) for milder conditions .

Contradictions & Limitations

Q. How do conflicting reports on thiazole-amide bioactivity inform target prioritization?

While some thiazole acetamides show hypoglycemic activity , others lack efficacy due to poor bioavailability or off-target effects. Metabolic stability assays (e.g., microsomal incubation) and logP measurements can differentiate candidates. Always cross-validate in multiple models (e.g., in vitro + in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.